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molecular formula C12H9N3O2 B8693682 2-Nitroazobenzene CAS No. 37790-23-1

2-Nitroazobenzene

Cat. No. B8693682
M. Wt: 227.22 g/mol
InChI Key: DSZOTMKIKJOOPG-UHFFFAOYSA-N
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Patent
US04041044

Procedure details

To a 2000 ml. 3-necked, round-bottomed flask equipped with an agitator, reflux condenser, nitrogen inlet and thermometer were charged 155 grams of 2'-hydroxy-3',5'-di-tert-amyl-2-nitroazobenzene, 119 grams of isopropanol and 80 grams of Amsco mineral spirits. A stream of nitrogen was introduced over the surface of the contents of the flask and the nitrogen atmosphere was then maintained throughout the remainder of the reduction process. 13.7 grams of 50% aqueous sodium hydroxide solution and 222 grams of water were added and the temperature of the contents of the flask were adjusted to 55° C. The ratio of the moles of alkali to moles of o-nitroazobenzene intermediate used was 0.42/1. 104 grams of zinc dust was added in 5 portions over a 2 hour period with the temperature of the flask being held at 55°-60° C. with some slight external cooling. The total concentration of iron impurities from all reactants totalled less than 150 ppm based on zinc used. After all the zinc was added, the temperature was raised to 60° C. and held at this temperature until a spot test indicated no more o-nitroazobenzene intermediate was present. The temperature was then raised to 65° and held there for 4 to 5 hours or until TLC analysis indicated that no more of the N-oxy intermediate was present. 62.6 grams of anhydrous sodium sulfate and 35.6 grams of water were then added, the batch was heated to 70° C. and stirred for 15 minutes. The material was then allowed to stand and separate into three liquid phases plus unreacted zinc dust. The top two layers containing the desired product were transferred to another flask. The remaining aqueous zinc slurry was washed at 65°-70° C. with three successive 16 gram portions of Amsco mineral spirits: isopropanol 50:50. The combined product layers and wash liquids were then washed once at 70° C. with an aqueous hydrochloric acid solution made from 130 grams of water and 40 grams of 32% hydrochloric acid to remove cleavage amine by-products. A second and third wash followed at 70° C. with aqueous hydrochloric acid solutions made each from 65 grams of water and 20 grams of 32% hydrochloric acid. The last wash was essentially colorless. 14 grams of 32% hydrochloric acid and 220 grams of isopropanol were added to the solution of the product. The batch was allowed to crystallize slowly. The solid product form was filtered and washed with isopropanol at 0° C. to give 110 grams of 2-(2-hydroxy-3,5-di-tert-amylphenyl)-2H-benzotriazole with a melting point of 80°-81° C. The yield was 77.5% of theory based on the o-nitroazobenzene intermediate. C. C.
Quantity
155 g
Type
reactant
Reaction Step One
Quantity
119 g
Type
reactant
Reaction Step One
[Compound]
Name
mineral spirits
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step Two
Name
Quantity
222 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
104 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([C:8]([CH2:11][CH3:12])([CH3:10])[CH3:9])=[CH:6][C:5]([C:13]([CH2:16][CH3:17])([CH3:15])[CH3:14])=[CH:4][C:3]=1[N:18]=[N:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[N+:26]([O-])=O.C(O)(C)C.[OH-].[Na+].[N+](C1C=CC=CC=1N=NC1C=CC=CC=1)([O-])=O>[Zn].O>[OH:1][C:2]1[C:7]([C:8]([CH2:11][CH3:12])([CH3:10])[CH3:9])=[CH:6][C:5]([C:13]([CH2:16][CH3:17])([CH3:15])[CH3:14])=[CH:4][C:3]=1[N:18]1[N:26]=[C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][C:20]2=[N:19]1 |f:2.3|

Inputs

Step One
Name
Quantity
155 g
Type
reactant
Smiles
OC1=C(C=C(C=C1C(C)(C)CC)C(C)(C)CC)N=NC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
119 g
Type
reactant
Smiles
C(C)(C)O
Name
mineral spirits
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
13.7 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
222 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=CC=CC=C1
Step Four
Name
Quantity
104 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3-necked, round-bottomed flask equipped with an agitator
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser, nitrogen inlet
ADDITION
Type
ADDITION
Details
A stream of nitrogen was introduced over the surface of the contents of the flask
TEMPERATURE
Type
TEMPERATURE
Details
the nitrogen atmosphere was then maintained throughout the remainder of the reduction process
CUSTOM
Type
CUSTOM
Details
were adjusted to 55° C
CUSTOM
Type
CUSTOM
Details
being held at 55°-60° C. with some slight external cooling
CONCENTRATION
Type
CONCENTRATION
Details
The total concentration of iron impurities from all reactants
ADDITION
Type
ADDITION
Details
After all the zinc was added
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was then raised to 65°
ADDITION
Type
ADDITION
Details
62.6 grams of anhydrous sodium sulfate and 35.6 grams of water were then added
TEMPERATURE
Type
TEMPERATURE
Details
the batch was heated to 70° C.
CUSTOM
Type
CUSTOM
Details
separate into three liquid phases plus unreacted zinc dust
ADDITION
Type
ADDITION
Details
The top two layers containing the desired product
CUSTOM
Type
CUSTOM
Details
were transferred to another flask
WASH
Type
WASH
Details
The remaining aqueous zinc slurry was washed at 65°-70° C. with three successive 16 gram portions of Amsco mineral spirits: isopropanol 50:50
WASH
Type
WASH
Details
The combined product layers and wash liquids
WASH
Type
WASH
Details
were then washed once at 70° C. with an aqueous hydrochloric acid solution
CUSTOM
Type
CUSTOM
Details
to remove cleavage amine by-products
WASH
Type
WASH
Details
A second and third wash
CUSTOM
Type
CUSTOM
Details
followed at 70° C. with aqueous hydrochloric acid solutions
WASH
Type
WASH
Details
The last wash
ADDITION
Type
ADDITION
Details
14 grams of 32% hydrochloric acid and 220 grams of isopropanol were added to the solution of the product
CUSTOM
Type
CUSTOM
Details
to crystallize slowly
FILTRATION
Type
FILTRATION
Details
The solid product form was filtered
WASH
Type
WASH
Details
washed with isopropanol at 0° C.

Outcomes

Product
Details
Reaction Time
4.5 (± 0.5) h
Name
Type
product
Smiles
OC1=C(C=C(C=C1C(C)(C)CC)C(C)(C)CC)N1N=C2C(=N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 110 g
YIELD: PERCENTYIELD 77.5%
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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